Einecs 285-889-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85154-07-0 |

|---|---|

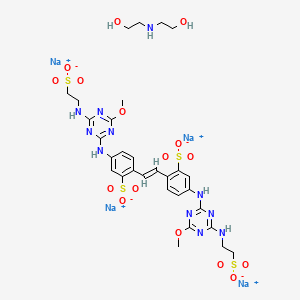

Molecular Formula |

C30H37N11Na4O16S4 |

Molecular Weight |

1027.9 g/mol |

IUPAC Name |

tetrasodium;2-(2-hydroxyethylamino)ethanol;5-[[4-methoxy-6-(2-sulfonatoethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-methoxy-6-(2-sulfonatoethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C26H30N10O14S4.C4H11NO2.4Na/c1-49-25-33-21(27-9-11-51(37,38)39)31-23(35-25)29-17-7-5-15(19(13-17)53(43,44)45)3-4-16-6-8-18(14-20(16)54(46,47)48)30-24-32-22(34-26(36-24)50-2)28-10-12-52(40,41)42;6-3-1-5-2-4-7;;;;/h3-8,13-14H,9-12H2,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,27,29,31,33,35)(H2,28,30,32,34,36);5-7H,1-4H2;;;;/q;;4*+1/p-4/b4-3+;;;;; |

InChI Key |

LTXAVLISBVEICB-XIOYJQOGSA-J |

Isomeric SMILES |

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCCS(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NCCS(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCCS(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NCCS(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Novel Stilbene-Triazine Fluorescent Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of novel stilbene-triazine fluorescent probes. These compounds, characterized by a unique combination of the rigid stilbene backbone and the versatile triazine scaffold, have emerged as powerful tools in various scientific disciplines, particularly in the realms of chemical sensing and bio-imaging. This document details the core synthetic methodologies, presents key quantitative data in a structured format, and outlines experimental protocols for their application. Furthermore, it visualizes the underlying principles of their function through detailed diagrams.

Core Synthesis Strategies

The synthesis of stilbene-triazine fluorescent probes predominantly revolves around a modular approach, allowing for the systematic modification of the final compound's properties. The most common strategy involves the sequential nucleophilic substitution of the chlorine atoms on a 1,3,5-triazine (cyanuric chloride) core. A typical synthetic route commences with the reaction of cyanuric chloride with 4,4'-diaminostilbene-2,2'-disulfonic acid. This foundational reaction is meticulously controlled by temperature and pH to ensure selective substitution.

Subsequent modifications involve the introduction of various functional groups onto the remaining chlorine positions of the triazine rings. These modifications are crucial as they tailor the probe's solubility, photophysical characteristics, and selectivity towards specific analytes. By incorporating different amines, amino acids, or other nucleophiles, a diverse library of stilbene-triazine derivatives can be generated.

A general three-step approach is often employed for the synthesis of symmetrical optical brighteners, which involves the successive replacement of the three chloro groups of 2,4,6-trichloro-1,3,5-triazine under varying conditions of temperature and pH.[1][2] For instance, the initial reaction with an aniline derivative, followed by condensation with 4,4'-diaminostilbene-2,2'-disulfonic acid, and a final nucleophilic substitution with a molecule like ethanolamine, yields the desired hybrid brighteners.[1]

Experimental Protocols

General Synthesis of a Diaminostilbene-Triazine Derivative

This protocol provides a generalized procedure for the synthesis of a fluorescent whitening agent based on the 4,4'-bis(1,3,5-triazinyl)-diamino stilbene-2,2'-disulfonic acid structure.

Materials:

-

Cyanuric chloride

-

4,4'-diamino-stilbene-2,2'-disulfonic acid (DSD acid)

-

Selected amino compound (e.g., aniline, morpholine, or an amino acid)

-

Polyethylene glycol (PEG) or Polyvinyl alcohol (PVA) for polymeric derivatives

-

Acetone

-

Sodium hydroxide solution (10% w/v)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

First Condensation: In a round-bottom flask equipped with a stirrer, pH meter, and thermometer, cyanuric chloride is suspended in acetone and cooled in an ice bath. A solution of DSD acid, dissolved in a 10% aqueous sodium hydroxide solution, is added dropwise while maintaining the temperature at 0-5 °C and the pH between 5 and 6 by the addition of 10% sodium hydroxide solution. The reaction is monitored by thin-layer chromatography (TLC).[3]

-

Second Condensation: The temperature is raised to 10 °C, and an acetone solution of the desired amino compound is added. The reaction mixture is stirred for 2-3 hours, allowing the temperature to gradually rise to 35-40 °C, while maintaining the pH between 6 and 7. The completion of the reaction is again monitored by TLC.[3]

-

Third Condensation (for polymeric derivatives): The product from the second step is dissolved in anhydrous DMF. The desired polymer (PEG or PVA) is gradually added, and the temperature is increased to 95-100 °C, maintaining the pH at 7.5-8.5 with 10% sodium hydroxide solution.[3]

-

Isolation and Purification: The final product is cooled, and the solvent is removed under reduced pressure. The resulting solid is washed repeatedly with acetone and dried under vacuum.[3]

Characterization of Synthesized Probes

The synthesized stilbene-triazine derivatives are typically characterized by a suite of spectroscopic and analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful incorporation of the various substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Elemental Analysis: To confirm the elemental composition of the final products.[1]

-

UV-Visible Absorption and Fluorescence Spectroscopy: To determine the photophysical properties of the probes, including their maximum absorption and emission wavelengths.

Quantitative Data Presentation

The photophysical properties of stilbene-triazine derivatives are paramount to their function as fluorescent probes. These properties are highly dependent on the nature of the substituents on the triazine rings. Below is a summary of typical photophysical data for a series of stilbene-triazine derivatives containing amino acid groups.

| Compound | Substituent (Amino Acid) | Absorption Max (λ_abs, nm) (trans-isomer) | Emission Max (λ_em, nm) | Reference |

| 7a-h | Various Amino Acids | 353-361 | 400-650 | [4] |

Note: The specific amino acid substituents for compounds 7a-h and their individual photophysical data were not available in a consolidated table in the search results. The provided ranges are based on the abstract of the cited paper.

Visualization of Experimental Workflows and Signaling Pathways

General Synthetic Workflow

The synthesis of stilbene-triazine fluorescent probes follows a logical and modular workflow, which can be visualized as follows:

Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)

Many stilbene-triazine probes designed for metal ion detection operate via a Chelation-Enhanced Fluorescence (CHEF) mechanism. In the absence of the target metal ion, the probe exhibits low fluorescence due to quenching processes such as photoinduced electron transfer (PET) from a chelating moiety to the stilbene fluorophore. Upon binding of the metal ion, the chelating group becomes engaged, inhibiting the PET process and leading to a significant enhancement of fluorescence.

Experimental Workflow for Metal Ion Sensing

The evaluation of a newly synthesized stilbene-triazine probe for metal ion sensing follows a systematic experimental workflow.

References

- 1. A stilbene-based fluoroionophore for copper ion sensing in both reduced and oxidized environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis and properties of some triazine-stilbene fluorescent brighteners | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Photophysical Properties of Disodium 4,4'-bis[[4-methoxy-6-[(2-sulfoethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Disodium 4,4'-bis[[4-methoxy-6-[(2-sulfoethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate belongs to the class of fluorescent whitening agents (FWAs) or optical brightening agents (OBAs). These compounds are designed to absorb light in the near-ultraviolet (UV) region of the electromagnetic spectrum and re-emit it in the blue portion of the visible spectrum. This process of fluorescence counteracts the natural yellowing of materials, resulting in a brighter, whiter appearance. The core structure, a diaminostilbene disulfonic acid backbone functionalized with triazine rings, is a common motif in commercially significant FWAs. The substituents on the triazine ring, in this case, methoxy and (2-sulfoethyl)amino groups, are introduced to modulate properties such as water solubility, affinity for substrates, and fluorescence efficiency.

Anticipated Photophysical Properties

Based on extensive research on analogous stilbene-triazine derivatives, the photophysical properties of the title compound are expected to fall within a predictable range. The extended π-conjugation of the stilbene core is the primary determinant of its absorption and emission characteristics.

Data Presentation

While specific quantitative data for the title compound is not available, the following table summarizes representative photophysical properties of structurally related stilbene-based fluorescent whitening agents to provide a comparative baseline.

| Property | Representative Value | Reference Compound Example |

| Absorption Maximum (λabs) | 340 - 360 nm | 4,4'-bis(2-sulfostyryl)biphenyl |

| Emission Maximum (λem) | 420 - 450 nm | Stilbene-triazine derivatives |

| Quantum Yield (ΦF) | 0.2 - 0.9 | 4,4'-diaminostilbene-2,2'-disulfonic acid derivatives[1] |

| Fluorescence Lifetime (τF) | 1 - 5 ns | General range for organic fluorophores |

Note: The photophysical properties of these molecules can be highly sensitive to their local environment, including solvent polarity, pH, and binding to substrates.

Experimental Protocols

To empirically determine the photophysical properties of disodium 4,4'-bis[[4-methoxy-6-[(2-sulfoethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate, the following detailed experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

This experiment aims to determine the wavelength(s) at which the compound absorbs light and to calculate its molar extinction coefficient.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., deionized water or phosphate-buffered saline) of a precisely known concentration (e.g., 1 mM). From the stock solution, prepare a series of dilutions of decreasing concentrations.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

-

Measure the absorption spectra of each dilution over a relevant wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit corresponds to the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy

This experiment determines the excitation and emission spectra of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent to avoid inner filter effects (typically with an absorbance < 0.1 at the excitation wavelength).

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Emission Spectrum: Excite the sample at its λmax (determined from UV-Vis spectroscopy) and scan the emission wavelengths over a range red-shifted from the excitation (e.g., 360-600 nm).

-

Excitation Spectrum: Set the emission detector to the wavelength of maximum emission and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission spectra that overlap with the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Sample Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measurement:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis: The quantum yield is calculated using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where:

-

ΦF is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The ratio of the slopes can be used in the calculation.

-

Fluorescence Lifetime Measurement

Fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a phase-modulation fluorometer.

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED).

-

Measure the decay of the fluorescence intensity over time.

-

-

Data Analysis: Fit the fluorescence decay curve to an exponential function (or a sum of exponentials) to determine the lifetime(s).

Visualization of Experimental Workflow and Potential Biological Interactions

Experimental Workflow

The following diagram illustrates the workflow for the photophysical characterization of the title compound.

Caption: Workflow for Photophysical Characterization.

Potential Biological Interaction: Anion Channel Blockade

Stilbene disulfonates are known to interact with and block certain anion channels. While the specific interactions of the title compound are unknown, the following diagram illustrates a hypothetical mechanism of action based on its structural class.

Caption: Hypothetical Anion Channel Interaction.

Conclusion

Disodium 4,4'-bis[[4-methoxy-6-[(2-sulfoethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate is a complex organic fluorophore with anticipated photophysical properties characteristic of stilbene-based fluorescent whitening agents. While specific experimental data is currently lacking in the public domain, this guide provides a robust framework for its characterization through detailed experimental protocols. Furthermore, based on its structural motifs, potential interactions with biological systems, such as anion channels, warrant investigation. The methodologies and insights presented herein are intended to facilitate future research and application of this and related compounds in various scientific and industrial fields.

References

The Architecture of Light: A Technical Guide to the Structure-Activity Relationship of Triazine-Based Fluorophores

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the structure-activity relationship (SAR) of triazine-based fluorophores. The 1,3,5-triazine core, a nitrogen-rich heterocycle, serves as a versatile and highly tunable scaffold for the development of novel fluorescent probes and materials. Its inherent electron-deficient nature makes it an excellent acceptor unit in donor-π-acceptor (D-π-A) architectures, which are fundamental to the photophysical properties of these compounds. By systematically modifying the substituents on the triazine ring, researchers can precisely control the fluorophore's absorption and emission wavelengths, quantum yield, Stokes shift, and sensitivity to its environment. This guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of these remarkable molecules, with a focus on the experimental methodologies and the logical relationships that underpin their function.

The Donor-π-Acceptor (D-π-A) Paradigm in Triazine Fluorophores

The fluorescence properties of most triazine-based fluorophores are governed by the principles of intramolecular charge transfer (ICT). In a typical D-π-A architecture, an electron-donating group (D) is connected to the electron-accepting triazine core (A) through a π-conjugated linker. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor and π-bridge, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the triazine acceptor. This charge separation in the excited state is the basis for the fluorescence of these molecules. The extent of this ICT and the resulting photophysical properties are highly dependent on the electronic nature of the donor and acceptor moieties, as well as the length and planarity of the π-linker.[1][2][3][4]

Data Presentation: Photophysical Properties of Substituted Triazine Fluorophores

The following tables summarize the quantitative photophysical data for representative series of triazine-based fluorophores, illustrating the impact of systematic structural modifications on their key optical properties.

Table 1: Photophysical Properties of Styryl Triazine Derivatives [1]

| Compound ID | Acceptor Group | λabs (nm) in ACN | λem (nm) in ACN | Stokes Shift (nm) |

| 7a | Cyano | 381 | 422 | 41 |

| 7b | Ethyl cyanoacetate | 378 | 413 | 35 |

| 7c | Phenylacetonitrile | 354 | 408 | 54 |

| 7d | p-Nitrophenylacetonitrile | 354 | 413 | 59 |

| 7e | Malononitrile | 354 | 399 | 45 |

| 7f | Barbituric acid | 369 | 403 | 34 |

Table 2: Photophysical Properties of Amino Acid Substituted Triazine Derivatives in DMSO/H₂O (1:9) [5]

| Compound ID | Amino Acid Substituent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| 5a | Glycine | 352 | 420 | 68 | 0.106 |

| 5b | L-Tyrosine | 379 | 497 | 118 | 0.383 |

| 5c | L-Tryptophan | 358 | 440 | 82 | 0.142 |

| 5d | L-Cysteine | 362 | 468 | 106 | 0.256 |

| 5e | L-Phenylalanine | 355 | 432 | 77 | 0.124 |

| 5f | L-Leucine | 354 | 428 | 74 | 0.115 |

Table 3: Photophysical Properties of (D-π-)₂A Triazine-Based Dyes in Toluene [2]

| Compound ID | Acceptor Core | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

| OUY-2 | Pyridine | 398 | 469 | 3600 | 0.81 |

| OUK-2 | Pyrazine | 401 | 510 | 5000 | 0.75 |

| OUJ-2 | Triazine | 433 | 569 | 5500 | 0.53 |

Experimental Protocols

Synthesis of Triazine-Based Fluorophores

A common and versatile method for the synthesis of substituted triazine fluorophores starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles in a temperature-controlled manner.

General Procedure for the Synthesis of a D-π-A Triazine Fluorophore: [1]

-

Synthesis of the Monosubstituted Triazine Intermediate: A mixture of an electron-donating amine (e.g., N,N-diethylaniline) and cyanuric chloride is heated (e.g., at 70°C for 8 hours) to yield the monosubstituted dichloro-triazine derivative. The product is typically purified by extraction and recrystallization.

-

Introduction of the π-Linker: The dichloro-triazine intermediate is then reacted with a molecule containing a nucleophilic group and the desired π-conjugated system (e.g., p-hydroxybenzaldehyde) in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., benzene) under reflux. This step substitutes one or both of the remaining chlorine atoms.

-

Final Condensation to Form the D-π-A System: The resulting aldehyde-functionalized triazine is then condensed with an active methylene compound (the acceptor part of the D-π-A system) via a Knoevenagel condensation, typically catalyzed by a weak base like piperidine in a solvent such as ethanol at room temperature. The final product is often purified by filtration and recrystallization.

Characterization: The synthesized compounds are typically characterized by:

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=N of the triazine ring, C≡N of a cyano group).

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the compound.

-

Mass Spectrometry: To determine the molecular weight of the synthesized fluorophore.[1][5][6]

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used and reliable technique.

Step-by-Step Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that has an absorption and emission profile overlapping with the triazine fluorophore under investigation. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for blue-emitting fluorophores.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths). The emission should be corrected for the wavelength-dependent sensitivity of the detector.

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the test compound.

-

The slope (gradient) of the resulting linear plots should be determined.

-

-

Quantum Yield Calculation: The quantum yield of the test sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the plots for the test sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if different).

-

Mandatory Visualizations

Signaling Pathway: Triazine-Based Fluorescent Sensor for Zinc Ions

The following diagram illustrates the sensing mechanism of a triazine-based fluorescent probe for the detection of zinc ions. The mechanism relies on the inhibition of the Twisted Intramolecular Charge Transfer (TICT) state upon zinc binding, leading to fluorescence enhancement.

References

- 1. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Aggregation-Induced Emission Properties of a Novel D−π–A Conjugated Molecule as a Selective Hydrazine Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanofluorochromism of (D–π–) 2 A-type azine-based fluorescent dyes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02431D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]

Unveiling the Influence of Solvent Environments on Stilbene-Based Optical Brighteners: A Technical Guide to Solvatochromism

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the phenomenon of solvatochromism as it pertains to stilbene-based optical brighteners. These compounds, pivotal in various industries for their fluorescent properties, exhibit significant shifts in their absorption and emission spectra in response to the polarity of their solvent environment. Understanding this behavior is crucial for optimizing their performance in diverse applications, from textiles and plastics to advanced biological imaging and sensing. This document provides a comprehensive overview of the theoretical underpinnings of solvatochromism, detailed experimental protocols for its characterization, and quantitative data for representative stilbene derivatives.

The Core Principle: Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This change is a direct consequence of the differential solvation of the ground and excited electronic states of the chromophore. For polar molecules like many stilbene-based optical brighteners, an increase in solvent polarity typically leads to a more significant stabilization of the more polar state.

If the excited state is more polar than the ground state, an increase in solvent polarity will lower the energy of the excited state more than the ground state. This results in a red-shift (bathochromic shift) of the absorption and emission maxima to longer wavelengths. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) to shorter wavelengths is observed. This relationship is fundamental to understanding and predicting the behavior of optical brighteners in various formulations.

Quantitative Analysis of Solvatochromic Shifts

The solvatochromic behavior of stilbene-based optical brighteners can be quantified by measuring their absorption (λ_abs_) and fluorescence (λ_fl_) maxima in a range of solvents with varying polarities. The data presented below for two exemplary stilbene derivatives illustrates this solvent-dependent spectral behavior.

Table 1: Solvatochromic Data for 4,4'-Bis(2-sulfostyryl)-biphenyl (BSB)

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs_, nm) | Emission Max (λ_fl_, nm) | Stokes Shift (nm) |

| Dioxane | 2.2 | 350 | 425 | 75 |

| Chloroform | 4.8 | 352 | 430 | 78 |

| Ethyl Acetate | 6.0 | 351 | 435 | 84 |

| Tetrahydrofuran (THF) | 7.6 | 353 | 440 | 87 |

| Dichloromethane (DCM) | 8.9 | 354 | 445 | 91 |

| Acetone | 20.7 | 355 | 455 | 100 |

| Ethanol | 24.6 | 350 | 460 | 110 |

| Acetonitrile (ACN) | 37.5 | 349 | 465 | 116 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 356 | 475 | 119 |

| Water | 80.1 | 349 | 480 | 131 |

Table 2: Solvatochromic Data for a Substituted Distyrylbiphenyl Derivative

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs_, nm) | Emission Max (λ_fl_, nm) | Stokes Shift (nm) |

| Hexane | 1.9 | 398 | 420 | 22 |

| Toluene | 2.4 | 405 | 435 | 30 |

| Diethyl Ether | 4.3 | 402 | 442 | 40 |

| Chloroform | 4.8 | 410 | 455 | 45 |

| Ethyl Acetate | 6.0 | 408 | 460 | 52 |

| Tetrahydrofuran (THF) | 7.6 | 412 | 472 | 60 |

| Dichloromethane (DCM) | 8.9 | 415 | 480 | 65 |

| Acetone | 20.7 | 420 | 495 | 75 |

| Acetonitrile (ACN) | 37.5 | 422 | 510 | 88 |

| Dimethylformamide (DMF) | 36.7 | 425 | 525 | 100 |

Experimental Protocols

A systematic study of solvatochromism involves the preparation of dilute solutions of the optical brightener in a series of solvents of varying polarity and the subsequent measurement of their spectroscopic properties.

Materials and Reagents

-

Stilbene-based optical brightener of interest

-

A series of spectrograde solvents of varying polarity (e.g., hexane, toluene, chloroform, tetrahydrofuran, acetone, ethanol, acetonitrile, dimethyl sulfoxide, water)

-

Volumetric flasks and pipettes for accurate solution preparation

Instrumentation

-

UV-Vis Spectrophotometer

-

Fluorometer (Fluorescence Spectrophotometer)

-

Quartz cuvettes (1 cm path length)

Solution Preparation

-

Stock Solution: Prepare a concentrated stock solution of the stilbene-based optical brightener in a solvent in which it is readily soluble (e.g., THF or DMSO). A typical concentration is 1 mg/mL.

-

Working Solutions: From the stock solution, prepare a series of dilute working solutions in each of the chosen solvents. The final concentration should be in the micromolar range (e.g., 1-10 µM) to ensure that the absorbance is within the linear range of the spectrophotometer (typically below 0.1 AU) to avoid inner filter effects in fluorescence measurements.

Spectroscopic Measurements

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of each working solution over a relevant wavelength range (e.g., 200-500 nm).

-

Use the pure solvent as a blank for baseline correction.

-

Determine the wavelength of maximum absorption (λ_abs_) for each solvent.

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength to the λ_abs_ determined for each solvent.

-

Record the emission spectrum over a suitable wavelength range (e.g., 400-700 nm).

-

Determine the wavelength of maximum fluorescence emission (λ_fl_) for each solvent.

-

Data Analysis: The Lippert-Mataga Plot

The Lippert-Mataga equation is a widely used model to describe the relationship between the Stokes shift and the solvent polarity. The Stokes shift, which is the difference in wavenumber between the absorption and emission maxima, is plotted against the solvent orientation polarizability (Δf), a function of the solvent's dielectric constant (ε) and refractive index (n).

The Lippert-Mataga equation is given by:

ν_abs_ - ν_fl_ = (2/hc) * ( (μ_e_ - μ_g_)^2 / a^3 ) * Δf + constant

where:

-

ν_abs_ and ν_fl_ are the wavenumbers of the absorption and emission maxima, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

μ_e_ and μ_g_ are the dipole moments of the excited and ground states, respectively.

-

a is the Onsager cavity radius of the solute molecule.

-

Δf = [ (ε-1)/(2ε+1) - (n^2-1)/(2n^2+1) ]

A linear plot of the Stokes shift (in cm⁻¹) versus Δf indicates that the solvatochromic shifts are primarily due to the solvent's dipolarity. The slope of this plot can be used to estimate the change in dipole moment upon excitation (Δμ = μ_e_ - μ_g_), providing valuable insight into the electronic redistribution in the excited state.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the mechanism of solvatochromism and a typical experimental workflow.

Caption: Energy level diagram illustrating positive solvatochromism.

Caption: Experimental workflow for studying solvatochromism.

Conclusion

The solvatochromism of stilbene-based optical brighteners is a critical property that dictates their performance in various applications. By systematically investigating their spectral shifts in different solvent environments, researchers can gain valuable insights into their photophysical behavior. The experimental protocols and data analysis techniques outlined in this guide provide a robust framework for such studies. This knowledge is instrumental in the rational design of novel optical brighteners with tailored properties for advanced applications in materials science and biomedical research.

Aggregation-Induced Emission in Triazinylamino Stilbene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triazinylamino Stilbene Compounds and Aggregation-Induced Emission

Triazinylamino stilbene derivatives are a significant class of organic compounds, most notably recognized for their application as fluorescent whitening agents (FWAs) in the textile, paper, and detergent industries. Their molecular structure, characterized by a central stilbene core (1,2-diphenylethylene) flanked by two triazinylamino groups, is responsible for their strong absorption of ultraviolet (UV) light and subsequent emission of blue light, leading to a whitening effect. The photophysical properties of these compounds are dictated by the extensive π-conjugation across the stilbene backbone, which can be modulated by the substituents on the triazine rings.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation. This behavior is in stark contrast to the more common Aggregation-Caused Quenching (ACQ), where fluorophores lose their emission intensity at high concentrations or in the aggregated state due to the formation of non-emissive excimers or exciplexes through π-π stacking. The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM), wherein the aggregation physically constrains the intramolecular rotations and vibrations of the fluorophore, thus blocking non-radiative decay pathways and promoting radiative emission.

While AIE has been extensively studied in various stilbene derivatives, particularly those with bulky substituents like tetraphenylethene (TPE) or cyano groups, the AIE characteristics of the classical water-soluble bis(triazinylamino)stilbene-2,2'-disulfonic acid derivatives are not prominently documented. In fact, some evidence suggests that these commercially important fluorescent dyes may exhibit ACQ in aqueous environments, where aggregation can lead to a decrease in fluorescence intensity. This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and the effect of aggregation on the luminescence of triazinylamino stilbene compounds, drawing parallels with the AIE phenomenon and providing detailed experimental protocols for their study.

Synthesis of Triazinylamino Stilbene Derivatives

The synthesis of symmetrically substituted 4,4'-bis(triazinylamino)stilbene-2,2'-disulfonic acid derivatives is a well-established multi-step process. The general strategy involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride.

General Synthetic Protocol

A typical synthesis proceeds as follows:

-

First Condensation: 4,4'-diaminostilbene-2,2'-disulfonic acid is reacted with two equivalents of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in an aqueous medium at 0-5 °C. The pH is maintained at a weakly acidic to neutral range (pH 6-7) by the addition of a base such as sodium carbonate to neutralize the liberated hydrochloric acid. This results in the formation of the dichloro-sym-triazinyl intermediate, 4,4'-bis[(4,6-dichloro-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonic acid.

-

Second Condensation: The resulting intermediate is then reacted with two equivalents of a primary or secondary amine. This reaction is typically carried out at a slightly elevated temperature (20-40 °C) and a neutral to slightly alkaline pH (pH 7-8). The choice of amine in this step is crucial as it allows for the tuning of the final compound's properties, such as solubility and affinity for substrates.

-

Third Condensation: The final chlorine atom on each triazine ring is substituted by reacting the product from the second condensation with another two equivalents of the same or a different amine. This step usually requires more forcing conditions, such as higher temperatures (80-100 °C) and a more alkaline pH (pH 9-10).

-

Isolation and Purification: After the final condensation, the product is typically isolated by salting out with sodium chloride, followed by filtration and washing. Further purification can be achieved by recrystallization.

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The structure of the final products is confirmed using spectroscopic methods like FT-IR, ¹H-NMR, and elemental analysis.[1]

Diagram of the Synthetic Pathway:

Caption: Generalized synthetic pathway for triazinylamino stilbene derivatives.

Photophysical Properties of Triazinylamino Stilbene Compounds

The photophysical properties of triazinylamino stilbene derivatives are central to their function as fluorescent whitening agents. They exhibit strong absorption in the near-UV region and intense fluorescence in the blue region of the visible spectrum.

| Compound Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Solvent/State | Reference |

| Bis(triazinylamino)stilbene derivatives | 340-380 | 400-450 | Aqueous solution | [2] |

| 4,4'-bis(2-benzoxazolyl)stilbene (BBS) | ~370 | 435-471 | Dichloromethane | [3] |

| Cyanostilbene derivatives | 315-360 | 453-591 | THF/Water mixtures | [4] |

Note: The exact absorption and emission maxima can vary depending on the specific substituents on the triazine rings and the solvent environment.

The fluorescence of these molecules originates from the π-π* electronic transition of the conjugated stilbene core. In dilute solutions, the trans-isomer is typically the fluorescent species, while the cis-isomer is often non-fluorescent. Exposure to UV light can induce trans-cis isomerization, which can lead to a loss of fluorescence.

The Role of Aggregation in the Luminescence of Triazinylamino Stilbene Compounds

The effect of aggregation on the luminescence of triazinylamino stilbene compounds is a critical aspect of their application and a key point of discussion in the context of AIE.

The AIE and ACQ Mechanisms

Aggregation-Caused Quenching (ACQ): In many conventional fluorophores, increasing the concentration or inducing aggregation leads to a decrease in fluorescence intensity. This is often due to the formation of non-emissive dimers or aggregates (excimers) through π-π stacking interactions, which provide a pathway for non-radiative decay of the excited state.

Aggregation-Induced Emission (AIE): In AIE-active molecules, the opposite occurs. These molecules are typically non-planar and have multiple phenyl rings or other rotatable groups. In dilute solution, these groups can rotate and vibrate freely, providing a non-radiative pathway for the excited state energy to dissipate. When the molecules aggregate, these intramolecular motions are restricted, which blocks the non-radiative decay channels and forces the molecule to release its energy as light, leading to a significant increase in fluorescence.

Diagram of Competing Photophysical Pathways:

Caption: Competing photophysical pathways in solution versus aggregated states, illustrating AIE and ACQ.

Aggregation Behavior of Triazinylamino Stilbenes

For the water-soluble sulfonated triazinylamino stilbene derivatives commonly used as fluorescent whitening agents, aggregation in aqueous solution can lead to a decrease in the whitening effect and a reduction in fluorescence. This suggests that these particular molecules may be more prone to ACQ under these conditions. The planar nature of the stilbene core can facilitate π-π stacking in aggregates, leading to quenching.

However, it is plausible that non-sulfonated derivatives with bulky substituents on the triazine rings could be designed to exhibit AIE. By introducing groups that induce a more twisted conformation of the molecule, π-π stacking could be inhibited, and the RIM mechanism could become dominant upon aggregation. Further research into such specifically designed triazinylamino stilbene derivatives is needed to explore their potential as AIEgens.

Experimental Protocols for Studying Aggregation Effects

To investigate whether a triazinylamino stilbene compound exhibits AIE or ACQ, a standard method is to study its fluorescence behavior in a mixture of a good solvent and a poor solvent (anti-solvent).

Preparation of Aggregates in Solvent/Anti-Solvent Mixtures

-

Stock Solution Preparation: Prepare a stock solution of the triazinylamino stilbene compound in a good solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), at a concentration of approximately 10⁻³ to 10⁻⁴ M.

-

Solvent/Anti-Solvent Titration:

-

Place a known volume of the stock solution in a series of cuvettes.

-

To each cuvette, add increasing amounts of a poor solvent (anti-solvent), typically water or hexane, to achieve a range of solvent fractions (f_w or f_h, from 0% to 90% or higher).

-

Ensure thorough mixing after each addition.

-

-

Spectroscopic Measurements:

-

Measure the UV-Vis absorption and fluorescence emission spectra for each solvent mixture.

-

The excitation wavelength for the fluorescence measurements should be set at the absorption maximum of the compound.

-

Plot the fluorescence intensity at the emission maximum as a function of the anti-solvent fraction. A significant increase in intensity at higher anti-solvent fractions indicates AIE, while a decrease suggests ACQ.

-

-

Dynamic Light Scattering (DLS): To confirm the formation of aggregates and determine their size distribution in the solvent mixtures where a change in fluorescence is observed, perform DLS measurements.

Diagram of the Experimental Workflow:

References

Theoretical modeling of excited states in fluorescent stilbene derivatives

An In-depth Technical Guide to the Theoretical Modeling of Excited States in Fluorescent Stilbene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the excited states of fluorescent stilbene derivatives. Stilbenes, characterized by two aromatic rings linked by an ethylene bridge, are a versatile class of molecules with significant applications ranging from optical brighteners to biological probes for neurodegenerative diseases.[1] Understanding their photophysical properties through theoretical modeling is crucial for the rational design of novel fluorescent agents with tailored characteristics.

Theoretical Foundations for Modeling Excited States

The photoisomerization of stilbene is a fundamental process in photochemistry, involving both cis-trans isomerization and, for the cis-isomer, a ring-closure reaction to form 4a,4b-dihydrophenanthrene (DHP).[2][3] The theoretical modeling of these processes requires robust computational methods that can accurately describe the potential energy surfaces of the ground and excited states.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the excited-state properties of molecules like stilbene derivatives due to its favorable balance of computational cost and accuracy.[4][5] It is effective for determining vertical excitation energies, which correspond to absorption spectra, and for exploring excited-state potential energy surfaces to map out reaction pathways.[4][6] TD-DFT calculations are typically performed using functionals like B3LYP with basis sets such as 6-31G' or higher to ensure accurate geometries and energies.[7]

However, standard TD-DFT has limitations, particularly at conical intersections (points where potential energy surfaces cross), which are critical for understanding non-radiative decay pathways.[4] For more complex scenarios, advanced methods such as Spin-Flip TD-DFT (SF-TD-DFT) or multireference methods like Complete Active Space Self-Consistent Field (CASSCF) provide a more accurate description of the electronic structure during isomerization and other photochemical reactions.[3][8][9]

Computational and Experimental Workflow

A synergistic approach combining theoretical calculations with experimental validation is essential for a thorough understanding of stilbene derivatives. The following workflow outlines the key steps in this process.

Caption: A general workflow combining computational modeling and experimental validation.

Detailed Methodologies

Computational Protocol (TD-DFT):

-

Geometry Optimization: The ground state geometry of the stilbene derivative is optimized using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G' basis set.[7]

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.[5]

-

Excited State Calculation: Using the optimized ground-state geometry, Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies and oscillator strengths. This provides a theoretical prediction of the UV-visible absorption spectrum.[7][10]

-

Emission Modeling: To model fluorescence, the geometry of the first excited state (S1) is optimized. A subsequent TD-DFT calculation on the S1 optimized geometry yields the emission energy.

-

Software: Commonly used software for these calculations includes Gaussian, TURBOMOLE, and others.[6][7][11]

Experimental Synthesis Protocol (Example: Wadsworth-Emmons Reaction): The Wadsworth-Emmons reaction is a common method for synthesizing stilbene derivatives.[12]

-

Reagent Preparation: A diethyl phosphate derivative is prepared.

-

Reaction: Sodium hydride is used to deprotonate the diethyl phosphate derivative in an appropriate solvent like THF.

-

Coupling: A substituted benzaldehyde is added to the reaction mixture.

-

Workup and Purification: The reaction is heated (e.g., at 80°C for 5 hours), followed by cooling, quenching, extraction, and purification, typically by column chromatography, to yield the final stilbene product.[12]

Photophysical Characterization:

-

UV-Vis and Fluorescence Spectroscopy: Absorption and emission spectra are recorded in a suitable solvent (e.g., toluene, dichloromethane). The excitation wavelength for emission spectra is typically set at the maximum absorption wavelength (λ_max).[1][11]

-

Quantum Yield (Φ) Determination: The fluorescence quantum yield is measured relative to a known standard. For blue-emitting dyes, anthracene (Φ = 0.27) is often used as a reference.[11] The measurement is performed on dilute solutions (e.g., 1.0 × 10⁻⁵ mol/L) to avoid aggregation-caused quenching (ACQ).[1][11]

Excited-State Dynamics and Photoisomerization

Upon photoexcitation to the first excited singlet state (S1), cis-stilbene has two primary relaxation pathways: isomerization to the trans form or an electrocyclic reaction to form DHP.[2] Theoretical models and on-the-fly dynamics simulations, particularly using SF-TDDFT, have been instrumental in elucidating this branching mechanism.[3][8]

Caption: Key pathways on the S1 potential energy surface of cis-stilbene.

Simulations show that from the Franck-Condon region, the molecule moves towards a flat region on the S1 potential energy surface, from which it can proceed either toward a twisted geometry leading to isomerization or toward the DHP structure.[3][8] Dynamic effects, not just the steepest descent path, are crucial in determining the final branching ratio of the photoproducts.[3]

Data Presentation: Photophysical Properties

The substitution of the stilbene core with various electron-donating or electron-withdrawing groups significantly alters its photophysical properties. Theoretical models help predict these changes, guiding synthetic efforts.

| Compound Name/Substitution | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |

| 4,4′-bis(2-benzoxazolyl)stilbene (BBS) | Toluene | 375 | 435 | 0.81 | [11] |

| SBnBu (N-butyl substituted) | Toluene | 380 | 451 | 0.86 | [11] |

| SBnHe (N-hexyl substituted) | Toluene | 380 | 452 | 0.85 | [11] |

| SBnBe (N-benzyl substituted) | Toluene | 381 | 454 | 0.77 | [11] |

| SBnPy (N-pyrrolidinyl substituted) | Toluene | 385 | 471 | 0.75 | [11] |

| Methoxy-trans-stilbene derivatives | Solid State | - | - | 0.07 - 0.69 | [13] |

Note: This table summarizes representative data. Values can vary based on specific molecular structure and solvent environment.

Applications in Drug Development and Imaging

Fluorescent stilbene derivatives are highly valuable as probes for biological imaging, particularly for the detection of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease (AD).[14][15][16] The design of these probes involves creating molecules that can cross the blood-brain barrier and exhibit a change in their fluorescence properties upon binding to Aβ aggregates.[12][14]

Caption: Development pipeline for stilbene-based PET imaging agents for Alzheimer's disease.

Theoretical modeling aids in this process by predicting properties like lipophilicity and the electronic structure of the ground and excited states, which influence binding affinity and fluorescence response. For example, fluorinated stilbene derivatives such as [¹⁸F]3e and [¹⁸F]4e have shown high binding affinities for Aβ plaques and excellent brain penetration, making them promising candidates for Positron Emission Tomography (PET) imaging agents.[15]

Conclusion

The theoretical modeling of excited states in fluorescent stilbene derivatives is a powerful tool for understanding and predicting their photophysical behavior. TD-DFT and other advanced computational methods provide deep insights into the mechanisms of fluorescence, photoisomerization, and environmental effects. When integrated with experimental synthesis and characterization, this computational approach accelerates the discovery and optimization of novel stilbene-based compounds for advanced materials and biomedical applications, including the critical area of diagnostic imaging for neurodegenerative diseases.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. onesearch.adelphi.edu [onesearch.adelphi.edu]

- 7. researchgate.net [researchgate.net]

- 8. Dynamics simulations with spin-flip time-dependent density functional theory: photoisomerization and photocyclization mechanisms of cis-stilbene in ππ* states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Time-dependent density functional theory studies of the photoswitching of the two-photon absorption spectra in stilbene, metacyclophenadiene, and diarylethene chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and evaluation of stilbene derivatives as a potential imaging agent of amyloid plaques | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 13. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. F-18 Stilbenes As PET Imaging Agents For Detecting β-Amyloid Plaques In The Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Navigating the Glow: A Technical Guide to Mitigating Biological Autofluorescence Interference with Stilbene Dyes

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fluorescence microscopy and cellular analysis, the intrinsic fluorescence of biological specimens, known as autofluorescence, presents a significant hurdle. This endogenous glow can obscure the specific signals from fluorescent probes, leading to decreased signal-to-noise ratios and potentially confounding experimental results. This is particularly challenging when employing stilbene-based dyes, a class of fluorophores widely utilized for their unique spectral properties and applications in detecting protein aggregates, such as amyloid-beta plaques in Alzheimer's disease research, and for their use as optical brighteners. This technical guide provides an in-depth exploration of the challenges posed by biological autofluorescence when using stilbene dyes and offers a comprehensive overview of effective mitigation strategies, detailed experimental protocols, and visual workflows to empower researchers in obtaining high-fidelity fluorescence data.

The Challenge: Understanding the Spectral Clash

Biological autofluorescence emanates from a variety of endogenous fluorophores, each with its own characteristic excitation and emission spectrum. The primary culprits include structural proteins like collagen and elastin, metabolic cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), and the age-related pigment lipofuscin. Additionally, the fixation process itself, particularly with aldehyde-based fixatives like formaldehyde and glutaraldehyde, can introduce fluorescent artifacts.[1][2]

The interference with stilbene dyes arises from the spectral overlap between the broad emission of these autofluorescent species and the fluorescence of the dyes. Many stilbene derivatives exhibit excitation and emission in the blue to green region of the spectrum, a range where autofluorescence is often most prominent.

Table 1: Spectral Properties of Common Stilbene Dyes and Biological Autofluorescence Sources

For effective experimental design, it is crucial to understand the spectral characteristics of both the chosen stilbene dye and the potential sources of autofluorescence in the biological sample. The following table summarizes the approximate excitation and emission maxima for several common stilbene dyes and key endogenous fluorophores.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Reference(s) |

| Stilbene Dyes | |||

| trans-Stilbene | ~290-295 | ~340-350 | [3] |

| Diphenyl Stilbene | ~342 | ~408 | [4] |

| Stilbene 420 | ~350 | ~425-428 | |

| 4,4′-Bis(2-benzoxazolyl)stilbene (BBS) | ~350-370 | ~435-471 | |

| Thioflavin S (stilbene derivative) | ~430-450 | ~550 | |

| Calcofluor White (stilbene derivative) | ~345-365 | ~435 | |

| Biological Autofluorescence Sources | |||

| Collagen | ~325-340 | ~390-400 | [5][6] |

| Elastin | ~325-350 | ~400-420 | [5][6] |

| NADH | ~340-360 | ~440-470 | [7][8] |

| FAD | ~450 | ~520-530 | [7][8] |

| Lipofuscin | ~345-490 | ~460-670 | [1][9] |

| Formaldehyde-induced | Broad (UV-Green) | Broad (Blue-Red) | [1] |

Strategic Approaches to Minimize Autofluorescence

A multi-pronged approach, encompassing careful experimental planning, optimized sample preparation, and appropriate image acquisition and analysis techniques, is essential for effectively mitigating autofluorescence.

Experimental Design and Fluorophore Selection

The first line of defense is to choose a stilbene dye with spectral properties that minimize overlap with the expected autofluorescence of the sample. When possible, selecting dyes that excite and emit at longer wavelengths (in the red or far-red spectrum) can be advantageous, as autofluorescence is generally weaker in this region.[10][11] However, many stilbene-based applications are constrained to the blue-green spectral range.

Sample Preparation and Fixation

The choice of fixation method can significantly impact the level of autofluorescence. Aldehyde fixatives, particularly glutaraldehyde, are known to induce substantial autofluorescence.[1]

-

Recommendation: Whenever possible, consider using alternative fixatives such as methanol or ethanol, or reducing the concentration and incubation time of aldehyde fixatives. Perfusion of tissues with phosphate-buffered saline (PBS) prior to fixation can also help to remove red blood cells, a source of heme-related autofluorescence.

Autofluorescence Quenching and Reduction Techniques

Several methods can be employed to actively reduce or quench autofluorescence in prepared samples. These can be broadly categorized as chemical treatments and photobleaching.

Chemical quenching agents work by either chemically modifying the fluorescent molecules to render them non-fluorescent or by absorbing the emitted fluorescence.

-

Sodium Borohydride (NaBH₄): This reducing agent is effective in reducing aldehyde-induced autofluorescence by converting aldehyde and ketone groups to non-fluorescent alcohol groups.[7]

-

Sudan Black B (SBB): A lipophilic dye that can effectively quench lipofuscin-associated autofluorescence by masking the fluorescent granules.[12][13]

-

Commercial Quenching Reagents: Several commercially available reagents are formulated to reduce autofluorescence from various sources.

Photobleaching involves exposing the sample to intense light to irreversibly destroy the autofluorescent molecules before staining with the fluorescent probe of interest.[14][15]

Image Acquisition and Analysis

Advanced imaging techniques and software-based corrections can further help to distinguish the specific stilbene dye signal from the background autofluorescence.

-

Spectral Unmixing: This technique utilizes the distinct emission spectra of the stilbene dye and the autofluorescence to computationally separate the two signals. This requires acquiring images at multiple emission wavelengths.

-

Fluorescence Lifetime Imaging (FLIM): FLIM separates fluorophores based on their fluorescence lifetime (the average time a molecule remains in its excited state). Since stilbene dyes and endogenous fluorophores often have different fluorescence lifetimes, this technique can be used to differentiate their signals.

Detailed Experimental Protocols

The following sections provide detailed protocols for key autofluorescence reduction techniques. It is crucial to optimize these protocols for the specific tissue type and stilbene dye being used.

Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is intended for use on formalin-fixed, paraffin-embedded tissue sections.

-

Deparaffinize and rehydrate tissue sections as per standard protocols.

-

Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS. Prepare this solution immediately before use as it is not stable. The solution will fizz.

-

Incubate the slides in the sodium borohydride solution for 10-20 minutes at room temperature.

-

Wash the slides thoroughly with PBS (3 x 5 minutes).

-

Proceed with the stilbene dye staining protocol.

Sudan Black B Staining for Lipofuscin Quenching

This protocol is typically performed after the primary and secondary antibody incubations in immunofluorescence, but before mounting.

-

Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol. Stir for 1-2 hours and filter to remove any undissolved particles.

-

After the final wash of the staining protocol, incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.

-

Rinse the slides briefly in 70% ethanol to remove excess Sudan Black B.

-

Wash the slides extensively with PBS or PBST (PBS with Tween-20) (3 x 5 minutes) to remove non-specifically bound Sudan Black B.

-

Mount the slides with an aqueous mounting medium.

Photobleaching Protocol

This protocol should be performed on unstained, deparaffinized, and rehydrated tissue sections.

-

Place the slides in a suitable container with a small amount of PBS to prevent drying.

-

Expose the slides to a broad-spectrum, high-intensity light source (e.g., a fluorescent light box or a dedicated photobleaching instrument) for several hours to overnight. The optimal duration will depend on the tissue and the intensity of the light source and needs to be determined empirically.

-

After photobleaching, wash the slides with PBS.

-

Proceed with the stilbene dye staining protocol.

Visualizing Workflows and Signaling Pathways

To aid in the practical implementation of these strategies, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and a conceptual signaling pathway where stilbene-based probes might be employed.

Experimental Workflow for Stilbene Staining with Autofluorescence Quenching

Conceptual Signaling Pathway: Monitoring Protein Aggregation

Stilbene derivatives like Thioflavin T are classic probes for amyloid fibril formation. While not a direct signaling pathway in the traditional sense, this represents a molecular process where these dyes are instrumental.

Conclusion

Biological autofluorescence is an inherent challenge in fluorescence-based studies using stilbene dyes. However, by understanding the spectral properties of both the dyes and the endogenous fluorophores, and by implementing a combination of strategic experimental design, appropriate sample preparation, and advanced imaging techniques, researchers can significantly mitigate its interfering effects. The protocols and workflows provided in this guide serve as a starting point for developing optimized procedures tailored to specific research questions, ultimately leading to clearer, more reliable, and quantifiable fluorescence data.

References

- 1. Fundus Autofluorescence and RPE Lipofuscin in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autofluorescence - Wikipedia [en.wikipedia.org]

- 3. omlc.org [omlc.org]

- 4. Spectrum [Diphenyl Stilbene] | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 11. Autofluorescence and Nonspecific Immunofluorescent Labeling in Frozen Bovine Intestinal Tissue Sections: Solutions for Multicolor Immunofluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. ccny.cuny.edu [ccny.cuny.edu]

Methodological & Application

Application Notes: Water-Soluble Perylene Diimide Derivatives for Cellular Imaging

Introduction

The core molecule, N,N'-bis(2,6-diisopropylphenyl)perylene-3,4:9,10-tetracarboxylic diimide (Einecs 285-889-5), is a highly fluorescent and photostable perylene diimide (PDI) dye.[1][2] However, its strong hydrophobicity and tendency to form non-fluorescent aggregates in aqueous environments make it unsuitable for direct application in live-cell fluorescence microscopy.[3] To overcome this limitation, the PDI core can be chemically modified to enhance water solubility, enabling its use as a powerful fluorescent probe for bioimaging.[4][5] These modifications typically involve the attachment of polar or charged functional groups to the perylene structure, transforming the molecule into a biocompatible, water-soluble dye that can be used to visualize specific cellular structures and processes.[4][6]

Principle of Application

Water-soluble PDI derivatives retain the excellent photophysical properties of the parent molecule, including high fluorescence quantum yields and exceptional photostability, which are crucial for high-quality fluorescence imaging.[1][2] By carefully selecting the functional groups used for solubilization, these probes can be targeted to specific organelles within the cell, such as the endoplasmic reticulum, mitochondria, lysosomes, or lipid droplets.[3][6][7] The mechanism of staining can be either passive, relying on the physicochemical properties of the dye that lead to its accumulation in certain cellular compartments, or active, involving covalent binding to cellular components.[1][7]

Applications in Cellular Imaging

Water-soluble PDIs have been successfully employed in a variety of cellular imaging applications:

-

Organelle-Specific Staining: Derivatives have been designed to specifically accumulate in and visualize the endoplasmic reticulum, lysosomes, and mitochondria, allowing for the study of their morphology and dynamics in living cells.[6][7]

-

Lipid Droplet Imaging: By encapsulating the PDI core with specific functional groups, probes have been developed to target and image lipid droplets, which are important in metabolic studies.[3]

-

pH Sensing: Certain PDI derivatives exhibit pH-dependent fluorescence, making them useful as intracellular pH probes to monitor changes in the cellular microenvironment.[8][9]

-

Photodynamic Therapy: In addition to imaging, some water-soluble PDIs can generate reactive oxygen species upon illumination, highlighting their potential as photosensitizers in photodynamic therapy for cancer treatment.[6]

Photophysical and Staining Properties of Water-Soluble PDI Derivatives

The following tables summarize the key photophysical properties and recommended staining conditions for representative water-soluble PDI derivatives as reported in the literature.

Table 1: Photophysical Properties of Selected Water-Soluble PDI Derivatives

| Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Target Organelle | Reference |

| Glutamic Acid-Functionalized PDI (GAPTCD) | 469, 498, 534 | 550, 587 | Not Reported | General Cell Staining | [8] |

| Pentafluorophenol Ester PDI (PDI-pfp) | Not Reported | 548 | 0.35 | Endoplasmic Reticulum | [1][7] |

| Imidazolium-Functionalized PDI | Not Reported | Not Reported | High in water | Lysosomes, Mitochondria | [6] |

| Isopropylphenyl Sulfone Encapsulated PDI | Not Reported | Not Reported | Not Reported | Lipid Droplets | [3] |

Table 2: Recommended Staining Conditions for Live-Cell Imaging

| Cell Type | PDI Derivative | Concentration | Incubation Time | Temperature | Reference |

| HeLa Cells | GAPTCD | Not Reported | Not Reported | Not Reported | [8] |

| MCF-7 Cells | PDI-pfp | Not Reported | < 1 minute | Not Reported | [1][7] |

| HeLa Cells | Imidazolium-PDI | Not Reported | Not Reported | Not Reported | [6] |

Experimental Protocols

The following are generalized protocols for the use of water-soluble PDI derivatives in live-cell fluorescence microscopy, based on methodologies described in the literature. Researchers should optimize these protocols for their specific cell type and imaging system.

Protocol 1: General Staining of Live Cells with Water-Soluble PDIs

Materials:

-

Water-soluble PDI derivative

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live-cell imaging dish or plate

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mM stock solution of the water-soluble PDI derivative in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Seeding: Seed cells on a live-cell imaging dish or plate at an appropriate density to achieve 60-80% confluency on the day of the experiment.

-

Preparation of Staining Solution: On the day of the experiment, dilute the PDI stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for the desired time (can range from minutes to an hour) at 37°C in a CO2 incubator.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess dye.

-

Imaging: Add fresh, pre-warmed culture medium to the cells. Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the PDI derivative.

Protocol 2: Rapid Staining of the Endoplasmic Reticulum with a Reactive PDI

This protocol is adapted for reactive PDI derivatives that covalently bind to cellular structures.[1][7]

Materials:

-

Reactive water-soluble PDI derivative (e.g., PDI-pfp)

-

DMSO

-

Cell culture medium

-

PBS, pH 7.4

-

Live-cell imaging dish or plate

-

Fluorescence microscope

Procedure:

-

Stock Solution: Prepare a 1 mM stock solution of the reactive PDI in DMSO.

-

Cell Preparation: Culture cells to the desired confluency on an imaging dish.

-

Staining Solution: Dilute the stock solution in serum-free culture medium to the final working concentration.

-

Rapid Staining: Wash the cells once with PBS. Add the staining solution and incubate for a very short period (e.g., 1 minute) at 37°C.[1][7]

-

Washing: Immediately after incubation, remove the staining solution and wash the cells thoroughly with PBS (3-4 times) to stop the reaction and remove unbound dye.

-

Imaging: Add fresh culture medium and proceed with fluorescence imaging.

Visualizations

The following diagrams illustrate the conceptual modification of PDI dyes for biological applications and a typical experimental workflow.

Caption: Conceptual workflow for developing water-soluble PDI probes.

Caption: Experimental workflow for live-cell staining with PDI probes.

References

- 1. Design and Synthesis of Reactive Perylene Tetracarboxylic Diimide Derivatives for Rapid Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fluorescent probes based on multifunctional encapsulated perylene diimide dyes for imaging of lipid droplets in live cells - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Water-soluble perylenediimides: design concepts and biological applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00754B [pubs.rsc.org]

- 5. Water-soluble perylenediimides: design concepts and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. New Highly Fluorescent Water Soluble Imidazolium-Perylenediimides: Synthesis and Cellular Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "A water-soluble perylene derivative for live-cell imaging" by YONGSHAN MA, FENGXIA ZHANG et al. [journals.tubitak.gov.tr]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

Application Notes and Protocols for Staining Amyloid Fibrils with Stilbene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fluorescent staining of amyloid fibrils using stilbene derivatives, a class of compounds that offer significant advantages for the detection and characterization of amyloid aggregates. Stilbene-based probes are valuable tools in neurodegenerative disease research and for the screening of potential therapeutic agents. The following sections detail the properties of key stilbene derivatives, provide step-by-step protocols for their use in in vitro and ex vivo applications, and present quantitative data to facilitate probe selection and experimental design.

Introduction to Stilbene Derivatives for Amyloid Fibril Detection

Stilbene derivatives have emerged as a versatile class of fluorescent probes for the detection of amyloid fibrils, which are characteristic pathological hallmarks of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. These compounds typically exhibit low fluorescence in solution but show a significant increase in fluorescence quantum yield upon binding to the β-sheet structures of amyloid fibrils. This "light-up" property makes them highly sensitive probes for detecting amyloid aggregates. Compared to traditional amyloid-binding dyes like Thioflavin T (ThT), some stilbene derivatives offer enhanced photophysical properties, such as larger Stokes shifts, which minimizes self-quenching and reduces background fluorescence, and improved binding affinities.[1][2][3][4] Certain stilbene derivatives, like resveratrol and piceid, have also been shown to inhibit the formation of amyloid-β (Aβ) fibrils in vitro.[5]

Featured Stilbene Derivatives

This document focuses on a selection of well-characterized stilbene derivatives that have demonstrated utility in amyloid fibril research.

-

ASCP (α-Cyanostilbene Derivative): A probe with aggregation-induced emission properties, ASCP exhibits a large Stokes shift and a high binding affinity for α-synuclein fibrils.[2][6] It is also capable of detecting oligomeric species and amorphous aggregates.[2][6]

-

SB-13 (4-N-methylamino-4'-hydroxystilbene) and its Derivatives: This family of compounds has been developed for imaging Aβ plaques.[7] Derivative compound 42, in particular, shows a significant fluorescence increase and a strong binding affinity to Aβ40 fibrils.[7][8]

-

trans-Stilbenoids: A series of stilbene derivatives with extended aromatic systems have been synthesized to provide longer fluorescence lifetimes, which can be advantageous for certain imaging applications.[9]

Quantitative Data of Stilbene Derivatives

The following tables summarize the key photophysical and binding properties of selected stilbene derivatives to aid in the selection of the most appropriate probe for a given application.

Table 1: Photophysical Properties of Stilbene Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Fluorescence Enhancement (Fold Increase) | Target Fibril | Reference |

| ASCP | 460 | 605 | 145 | Not specified | α-synuclein | [2][6] |

| SB-13 Derivative (Compound 42) | Not specified | Not specified | Not specified | >25 | Aβ40 | [7] |

| trans-Stilbenoid 2 | Not specified | 384 | Not specified | 2.6 | Aβ1-42 | [9] |

| trans-Stilbenoid 3 | Not specified | 408 | Not specified | 6.9 | Aβ1-42 | [9] |

| trans-Stilbenoid 4 | Not specified | 450 | Not specified | 10.3 | Aβ1-42 | [9] |

| trans-Stilbenoid 5 | Not specified | 421 | Not specified | 11.1 | Aβ1-42 | [9] |

Table 2: Binding Affinities of Stilbene Derivatives for Amyloid Fibrils

| Compound | Target Fibril | Dissociation Constant (Kd) (µM) | Apparent Binding Constant (Kb) (µM-1) | Reference |

| ASCP | α-synuclein | Not specified | 0.23 ± 0.02 | [1] |

| Thioflavin T (for comparison) | α-synuclein | Not specified | 0.11 ± 0.01 | [1] |

| SB-13 Derivative (Compound 42) | Aβ40 | 1.13 ± 0.37 | Not specified | [7] |

| SB-13 Derivative (Compound 42) | Aβ40 | 0.6 | Not specified | [8] |

| trans-Stilbenoid 2 | Lysozyme | 7.0 | Not specified | [9] |

| trans-Stilbenoid 3 | Lysozyme | 2.9 | Not specified | [9] |

| trans-Stilbenoid 4 | Lysozyme | 2.8 | Not specified | [9] |

| trans-Stilbenoid 5 | Lysozyme | 1.6 | Not specified | [9] |

Experimental Protocols

The following are detailed protocols for the use of stilbene derivatives in common amyloid fibril staining applications.

Protocol 1: In Vitro Staining and Fluorescence Measurement of Pre-formed Amyloid Fibrils

This protocol describes the general procedure for staining pre-formed amyloid fibrils in solution and measuring the resulting fluorescence.

Caption: Workflow for in vitro staining of amyloid fibrils.

Materials:

-

Pre-formed amyloid fibrils (e.g., α-synuclein, Aβ1-42)

-

Stilbene derivative (e.g., ASCP)

-

Assay Buffer (e.g., 20 mM phosphate buffer, pH 7.4)[1]

-

DMSO (for dissolving the stilbene derivative)

-

96-well black microplate with a clear bottom

-

Spectrofluorometer

Procedure:

-